Cas no 2411177-45-0 (rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-enoate)

rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-enoate structure
2411177-45-0 structure
商品名:rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-enoate
CAS番号:2411177-45-0
MF:C16H23N3O4
メガワット:321.371524095535
CID:5354994
PubChem ID:146099442

rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • Z4099142069
    • rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-enoate
    • インチ: 1S/C16H23N3O4/c1-3-19-13(8-9-18-19)16-12(5-4-10-23-16)11-17-14(20)6-7-15(21)22-2/h6-9,12,16H,3-5,10-11H2,1-2H3,(H,17,20)/b7-6+/t12-,16+/m0/s1
    • InChIKey: BRSHRZYJEBKHEC-SYWHHGDHSA-N
    • ほほえんだ: O1CCC[C@@H](CNC(/C=C/C(=O)OC)=O)[C@@H]1C1=CC=NN1CC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 441
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 82.4

rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26612605-0.05g
rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-enoate
2411177-45-0 95.0%
0.05g
$246.0 2025-03-20

rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-enoate 関連文献

rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-enoateに関する追加情報

Professional Introduction of rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-enoate

The compound rac-methyl (2E)-3-({[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methyl}carbamoyl)prop-2-en is a complex organic molecule with a unique structure and potential applications in various fields of chemistry and pharmacology. Its CAS number, CAS No 2411177450, uniquely identifies it in chemical databases and literature, making it easier for researchers to reference and study this compound.

The name of the compound itself is a testament to its intricate structure. The term rac-methyl indicates that the methyl group is part of a racemic mixture, meaning it contains equal amounts of both enantiomers. The (2E) designation refers to the configuration of the double bond in the propenoate moiety, specifically the trans configuration at position 2. This stereochemistry plays a crucial role in determining the compound's physical properties and biological activity.

The core of the molecule includes an oxane ring, which is a six-membered cyclic ether. The oxane ring is substituted at position 3 with a methyl group attached to a carbamoyl group. The carbamoyl group further connects to a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring is substituted at position 5 with an ethyl group, adding to the complexity and potential functionality of the molecule.

Recent studies have highlighted the importance of such complex molecules in drug discovery and development. The presence of multiple functional groups, such as the pyrazole ring and the propenoate moiety, makes this compound a promising candidate for various biological assays. For instance, pyrazole derivatives are known for their potential anti-inflammatory, antifungal, and anticancer properties. Similarly, propenoate derivatives are often explored for their role in lipid metabolism and as precursors for bioactive compounds.

In terms of synthesis, this compound likely involves a multi-step process that combines organic synthesis techniques such as nucleophilic substitution, condensation reactions, and stereoselective synthesis to achieve the desired stereochemistry at positions 2R and 3S on the oxane ring. The use of chiral auxiliary agents or asymmetric catalysis may be employed to control the stereochemistry during the synthesis process.

The compound's stability under various conditions is another critical aspect that researchers would investigate. Given its complex structure with multiple functional groups, understanding its reactivity under different pH levels or temperatures could provide insights into its potential applications in pharmaceutical formulations or as an intermediate in organic synthesis.

Moreover, computational chemistry tools such as molecular docking studies could be utilized to explore this compound's interactions with biological targets like enzymes or receptors. Such studies would help determine its binding affinity and selectivity, which are essential for evaluating its potential as a drug candidate.

In conclusion, rac-methyl (2E)-3-{[((R,S)-oxan)]methyl}carbamoyl propenoate represents an intriguing molecule with significant potential in chemical research and pharmacology. Its unique structure, combined with recent advancements in synthetic methods and computational modeling techniques, positions it as a valuable subject for further investigation in both academic and industrial settings.

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